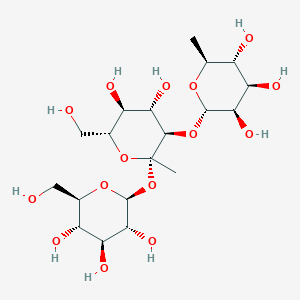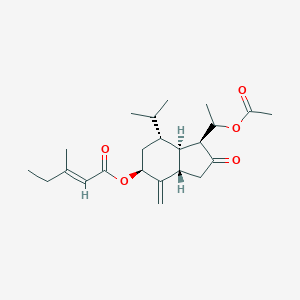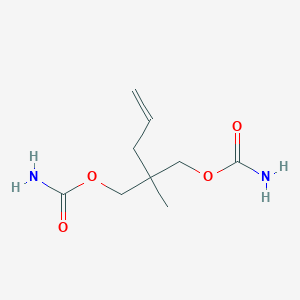
2,4,6-Trinitromesitylene
Overview
Description
2,4,6-Trinitromesitylene is a chemical compound with the formula C9H9N3O6 . It contains a total of 27 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, and 6 Oxygen atoms . The molecule contains a total of 27 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 nitro groups (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound was determined using single-crystal X-ray crystallography . The crystal belongs to the Triclinic system with space group P-1 . The compound was also characterized by FT-IR, 1H NMR, and MS spectroscopy techniques .Chemical Reactions Analysis
A study investigated the hydrogenation of 2,4,6-trinitrotoluene, 2,4,6-trinitroxylene, and this compound over a Pd catalyst . A 1% Pd/Sibunit catalyst was found to be preferable to the 5% analogue with a preserved palladium loading because it shortens the reaction time and provides a higher yield of the target product .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³ . Its boiling point is 366.1±37.0 °C at 760 mmHg . The compound has a molar refractivity of 60.4±0.3 cm³ . It has 9 H bond acceptors and 3 freely rotating bonds . The compound has a polar surface area of 137 Ų and a molar volume of 173.8±3.0 cm³ .Scientific Research Applications
Synthesis and Hydrolysis Applications
Synthesis Processes : 2,4,6-Trinitromesitylene is utilized in the production of dyes, pigments, and medicinal drugs. A study by Shchurova et al. (2022) explored its synthesis, highlighting an eco-benign process involving the catalytic hydrogenation of corresponding nitroarenes using a Pd catalyst. This process yields high-quality triamino derivatives, including 2,4,6-triaminomesitylene, with significant yields (Shchurova, Alekseyeva, Sysolyatin, & Malykhin, 2022).
Hydrogenation and Hydrolysis : The hydrogenation of this compound and subsequent hydrolysis are explored for producing derivatives of phloroglucinol. Nuzhdin et al. (2022) demonstrated that hydrogenation over Cu-Al mixed oxides leads to the formation of triaminobenzenes, which are converted into phloroglucinol derivatives (Nuzhdin et al., 2022).
Photonic Crystal Sensor Development
- TNT Detection : A photonic crystal sensor for detecting 2,4,6-trinitrotoluene (TNT) in solutions was developed using molecularly imprinted colloidal particles. This sensor demonstrated high stability and selectivity, indicating potential for visually determining TNT concentrations (Lu et al., 2016).
Environmental Remediation
- Phytoremediation Potential : In the context of environmental remediation, vetiver grass showed a high affinity for 2,4,6-trinitrotoluene, suggesting its potential for phytoremediation in contaminated soils. The study by Makris et al. (2007) demonstrated the grass's effectiveness in extracting TNT from solutions without visible toxic effects (Makris, Shakya, Datta, Sarkar, & Pachanoor, 2007).
Chemical Analysis
- Analytical Methods : Zhuravlyova et al. (2015) developed a method for determining 2,4,6-trinitrotoluene in environmental samples using gas chromatography with mass-spectrometric detection. This method helps in monitoring TNT and its metabolites in various environmental contexts (Zhuravlyova, Potokina, & Ismagilov, 2015).
Mechanism of Action
Target of Action
2,4,6-Trinitromesitylene, also known as 1,3,5-Trimethyl-2,4,6-trinitrobenzene, is a nitroaromatic compound It’s known that nitroaromatic compounds like this compound are key feedstocks for the synthesis of corresponding triaminobenzenes .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The most eco-benign process for the synthesis of triamino derivatives involves the catalytic hydrogenation of corresponding nitroarenes . The hydrogenation of this compound is carried out over a Pd catalyst .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to its hydrogenation and subsequent hydrolysis . The hydrogenation in methanol (or mixed methanol/toluene) at 50–55 °C and 0.5 MPa pressure produces 2,4,6-triaminomesitylene . The hydrolysis process of the resultant salts leads to mono-, di-, and trimethyl derivatives of phloroglucinol .
Pharmacokinetics
The compound’s molecular formula is c9h9n3o6, and it has an average mass of 255184 Da .
Result of Action
The result of the action of this compound is the production of triaminomesitylene and derivatives of phloroglucinol . These products are essential chemical reactants used in the production of dyes, pigments, and medicinal drugs .
Action Environment
The action environment significantly influences the action, efficacy, and stability of this compound. The hydrogenation process is carried out in methanol (or mixed methanol/toluene) at 50–55 °C and 0.5 MPa pressure . The catalyst activity was shown to decline negligibly throughout 10 cycles of reuse .
properties
IUPAC Name |
1,3,5-trimethyl-2,4,6-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJCXMCIFPUNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208950 | |
| Record name | Benzene, 1,3,5-trimethyl-2,4,6-trinitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
602-96-0 | |
| Record name | 1,3,5-Trimethyl-2,4,6-trinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesitylene, 2,4,6-trinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trinitromesitylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3,5-trimethyl-2,4,6-trinitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)



